molecular formula C19H13F3N4OS B11263202 2,6-difluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

2,6-difluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B11263202
M. Wt: 402.4 g/mol
InChI Key: VSCSPMRZADZFFL-UHFFFAOYSA-N
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Description

2,6-DIFLUORO-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE is a complex organic compound that features a unique combination of fluorinated aromatic rings and a triazolothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIFLUORO-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE typically involves multiple steps, starting with the preparation of the triazolothiazole core. This can be achieved through a cyclization reaction involving a thioamide and a hydrazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-DIFLUORO-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve the use of organic solvents and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of various biomolecules.

    Medicine: The compound’s unique structure could make it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: In materials science, this compound could be used to develop new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 2,6-DIFLUORO-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its fluorinated aromatic rings and triazolothiazole core. These interactions could modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzamide: A simpler analog that lacks the triazolothiazole moiety.

    2-Fluorophenyltriazole: Contains the triazole ring but lacks the thiazole and benzamide components.

    Fluorinated Benzothiazoles: Compounds with similar structural motifs but different substitution patterns.

Uniqueness

What sets 2,6-DIFLUORO-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE apart is its combination of multiple fluorinated aromatic rings with a triazolothiazole core. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H13F3N4OS

Molecular Weight

402.4 g/mol

IUPAC Name

2,6-difluoro-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide

InChI

InChI=1S/C19H13F3N4OS/c20-13-5-2-1-4-12(13)17-24-19-26(25-17)11(10-28-19)8-9-23-18(27)16-14(21)6-3-7-15(16)22/h1-7,10H,8-9H2,(H,23,27)

InChI Key

VSCSPMRZADZFFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=C(C=CC=C4F)F)F

Origin of Product

United States

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